molecular formula C14H19NO3 B3285021 tert-Butyl 4-acetylbenzylcarbamate CAS No. 79533-04-3

tert-Butyl 4-acetylbenzylcarbamate

Cat. No. B3285021
Key on ui cas rn: 79533-04-3
M. Wt: 249.3 g/mol
InChI Key: SNKHKDIMKZEHIA-UHFFFAOYSA-N
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Patent
US04464366

Procedure details

125 g of N-BOC-p-aminomethylacetophenone ethylene ketal are heated for 15 minutes at 65° in 250 ml of methanol and 250 ml of acetic acid as well as 50 ml of water. The reaction mixture is cooled to 0°, adjusted to a pH of 10 with 10N aqueous NaOH, extracted with ethyl acetate and washed neutral with saturated aqueous NaCl solution. The crude product obtained after drying and concentrating by evaporation is crystallised from hexane. N-BOC-p-aminomethylacetophenone having a melting point of 73°-75° is obtained. IR: 3420, 1707, 1680, 1607, 1500 cm-1 (CH2Cl2). UV: 250 nm (15700) in C2H5OH.
Name
N-BOC-p-aminomethylacetophenone ethylene ketal
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1O[C:4]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[CH:8][CH:7]=2)([CH3:5])[O:3]C1.C(O)(=O)C.O.[OH-].[Na+]>CO>[C:14]([NH:13][CH2:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:3])[CH3:5])=[CH:7][CH:8]=1)([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15] |f:3.4|

Inputs

Step One
Name
N-BOC-p-aminomethylacetophenone ethylene ketal
Quantity
125 g
Type
reactant
Smiles
C1COC(C)(C2=CC=C(C=C2)CNC(=O)OC(C)(C)C)O1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed neutral with saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating by evaporation
CUSTOM
Type
CUSTOM
Details
is crystallised from hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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